molecular formula C25H24F2N4O2 B11575207 N-(5-tert-butyl-2-methoxyphenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(5-tert-butyl-2-methoxyphenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11575207
M. Wt: 450.5 g/mol
InChI Key: XEZXUFCAOVHSGK-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-2-methoxyphenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents under specific conditions.

    Attachment of the tert-butyl and methoxyphenyl groups: These groups are introduced through substitution reactions, often using tert-butyl halides and methoxyphenyl derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-2-methoxyphenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at positions where reactive groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(5-tert-butyl-2-methoxyphenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Material Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in its mechanism of action are still under investigation, but they likely include modulation of signaling pathways and alteration of cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-2-methoxyphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
  • N-(5-tert-butyl-2-methoxyphenyl)-7-(trifluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

N-(5-tert-butyl-2-methoxyphenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H24F2N4O2

Molecular Weight

450.5 g/mol

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C25H24F2N4O2/c1-25(2,3)16-10-11-21(33-4)19(12-16)30-24(32)17-14-28-31-20(22(26)27)13-18(29-23(17)31)15-8-6-5-7-9-15/h5-14,22H,1-4H3,(H,30,32)

InChI Key

XEZXUFCAOVHSGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4

Origin of Product

United States

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